Cas no 333784-05-7 (5-(chlorosulfonyl)pyridine-3-carboxylic acid)

5-(chlorosulfonyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxylic acid, 5-(chlorosulfonyl)-
- 5-(chlorosulfonyl)pyridine-3-carboxylic acid
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- インチ: 1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)
- InChIKey: KPDJBVQZFRXHHS-UHFFFAOYSA-N
- SMILES: C1=NC=C(S(Cl)(=O)=O)C=C1C(O)=O
5-(chlorosulfonyl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146653-250mg |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-146653-500mg |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-146653-5000mg |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
Enamine | EN300-146653-0.25g |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-146653-0.05g |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-146653-5.0g |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-146653-10.0g |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-146653-100mg |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 100mg |
$640.0 | 2023-09-29 | ||
Enamine | EN300-146653-1000mg |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-146653-2500mg |
5-(chlorosulfonyl)pyridine-3-carboxylic acid |
333784-05-7 | 2500mg |
$1428.0 | 2023-09-29 |
5-(chlorosulfonyl)pyridine-3-carboxylic acid 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
5-(chlorosulfonyl)pyridine-3-carboxylic acidに関する追加情報
Introduction to 5-(chlorosulfonyl)pyridine-3-carboxylic acid (CAS No. 333784-05-7)
5-(chlorosulfonyl)pyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 333784-05-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound features a pyridine core substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid moiety at the 3-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of targeted therapeutics.
The compound's molecular structure, characterized by the presence of both electron-withdrawing sulfonyl and carboxylic acid groups, contributes to its reactivity and utility in medicinal chemistry. The chlorosulfonyl group, in particular, is known for its ability to participate in nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups onto the pyridine scaffold. This feature has been leveraged in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically relevant compounds.
In recent years, 5-(chlorosulfonyl)pyridine-3-carboxylic acid has garnered attention for its role in the development of novel small-molecule inhibitors targeting protein-protein interactions. The pyridine ring serves as a privileged scaffold in drug design, offering favorable binding properties to biological targets. The carboxylic acid group can be further functionalized to enhance binding affinity or to introduce metabolic stability, while the chlorosulfonyl moiety provides a handle for derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
One notable application of 5-(chlorosulfonyl)pyridine-3-carboxylic acid is in the synthesis of inhibitors targeting kinases, which are enzymes implicated in numerous diseases, including cancer. By leveraging its structural features, researchers have designed molecules that selectively inhibit aberrant signaling pathways involved in tumor growth and progression. For instance, derivatives of this compound have been explored as potential inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and hematopoiesis.
The compound's versatility also extends to its use as a building block in the synthesis of antiviral agents. The pyridine core is a common motif in viral protease inhibitors, and modifications at the 3-position can fine-tune binding interactions with target enzymes. Recent studies have highlighted the utility of 5-(chlorosulfonyl)pyridine-3-carboxylic acid derivatives in developing inhibitors against viral proteases, showcasing their potential as antiviral therapeutics.
Furthermore, the compound has been investigated for its role in modulating immune responses. The sulfonamide group derived from the chlorosulfonyl moiety can be exploited to design immunomodulatory agents that target specific pathways involved in immune regulation. Such agents hold promise for treating autoimmune diseases and enhancing vaccine efficacy.
The synthetic methodologies involving 5-(chlorosulfonyl)pyridine-3-carboxylic acid have also seen advancements, particularly in transition-metal-catalyzed reactions that facilitate efficient functionalization of the pyridine scaffold. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at various positions on the pyridine ring, expanding the library of possible derivatives with tailored biological activities.
In conclusion, 5-(chlorosulfonyl)pyridine-3-carboxylic acid (CAS No. 333784-05-7) represents a versatile and valuable intermediate in pharmaceutical research. Its unique structural features and reactivity make it indispensable in synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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